molecular formula C19H30N2O B11329323 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide

Cat. No.: B11329323
M. Wt: 302.5 g/mol
InChI Key: JWUQMBFXAGSCQO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a butanamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Butanamide Group: The final step involves the reaction of the intermediate with butanoyl chloride to form the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]butanamide
  • N-[2-(morpholin-1-yl)-2-(4-methylphenyl)ethyl]butanamide
  • N-[2-(pyrrolidin-1-yl)-2-(4-methylphenyl)ethyl]butanamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C19H30N2O/c1-3-8-19(22)20-15-18(17-11-9-16(2)10-12-17)21-13-6-4-5-7-14-21/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22)

InChI Key

JWUQMBFXAGSCQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCCCC2

Origin of Product

United States

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